molecular formula C16H21FN6O B2806078 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 1049405-39-1

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2806078
CAS No.: 1049405-39-1
M. Wt: 332.383
InChI Key: VHDYXPQTUPQGAW-UHFFFAOYSA-N
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Description

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a compound that belongs to the class of tetrazole-based derivatives. These compounds are often studied for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, incorporating a fluorophenyl group, piperazine ring, and tetrazole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one generally involves the following steps:

  • Synthesis of the tetrazole moiety by reacting 3-fluorophenyl isocyanide with sodium azide.

  • Formation of the piperazine derivative through nucleophilic substitution reactions.

  • Coupling the piperazine derivative with the tetrazole moiety under controlled conditions, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

  • Introduction of the 2-methylpropan-1-one group via alkylation or acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow reactors. The use of high-purity reagents and catalysts, along with stringent reaction condition controls (temperature, pressure, pH), ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Undergoes oxidative reactions, typically with oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Can be reduced using agents like lithium aluminum hydride.

  • Substitution: : Participates in nucleophilic substitution reactions, particularly on the piperazine and fluorophenyl groups.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Coupling Reagents: : DCC, HOBt for forming amide bonds.

  • Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products:
  • Oxidative reactions may yield sulfoxides or sulfones.

  • Reductive reactions could lead to the corresponding alcohols or amines.

  • Substitution reactions can introduce various functional groups, potentially leading to diverse derivatives for further study.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of novel compounds with potential biological activities.

  • Biology: : Studied for its interactions with biological targets, including enzymes and receptors.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in antimicrobial, antifungal, and anticancer treatments.

  • Industry: : Possible applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(4-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one: : Similar structure but with a chlorine atom instead of fluorine, may exhibit different biological activities.

  • 1-(4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one: : Bromine-substituted derivative, potentially different reactivity and pharmacological profile.

  • 1-(4-((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one: : Methyl-substituted analogue, may show varied interactions with biological targets.

Uniqueness: The presence of the 3-fluorophenyl group in 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for further scientific research and development.

If you have more specifics or need elaboration on any section, just let me know. How are you feeling about your quest into the world of tetrazole derivatives?

Properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O/c1-12(2)16(24)22-8-6-21(7-9-22)11-15-18-19-20-23(15)14-5-3-4-13(17)10-14/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDYXPQTUPQGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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